molecular formula C11H22N2O3 B13326725 tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate

tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate

Cat. No.: B13326725
M. Wt: 230.30 g/mol
InChI Key: CTVUZLBLVHKDKP-UHFFFAOYSA-N
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Description

tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and stability. This particular compound is characterized by the presence of a tert-butyl group, a dimethylamino group, and a carbamate moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable alkylating agent under basic conditions. For instance, the reaction of tert-butyl carbamate with 3-(dimethylamino)-3-oxopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate is unique due to the presence of both the dimethylamino and oxopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[3-(dimethylamino)-3-oxopropyl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(6)8-7-9(14)12(4)5/h7-8H2,1-6H3

InChI Key

CTVUZLBLVHKDKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=O)N(C)C

Origin of Product

United States

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